molecular formula C20H19FN4OS B2354538 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide CAS No. 847406-99-9

4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide

Cat. No.: B2354538
CAS No.: 847406-99-9
M. Wt: 382.46
InChI Key: WVTPHILXAMCCKS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biological research. It features a fused imidazo[4,5-c]pyridine core, a structural motif present in various biologically active molecules. Compounds based on the imidazo[4,5-c]pyridine scaffold have been investigated as potential therapeutic agents, including as antagonists for platelet-activating factor (PAF) in the treatment of inflammatory and allergic disorders . The structure incorporates a carbothioamide (thioamide) group at the 5-position, which can be critical for molecular recognition and binding to biological targets, often influencing the compound's mechanism of action. The specific substitution pattern with 4-fluorophenyl and 3-methoxyphenyl groups is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to target proteins, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in various applications, including in vitro assay development, high-throughput screening, and molecular docking studies to identify and validate potential protein targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-26-16-4-2-3-15(11-16)24-20(27)25-10-9-17-18(23-12-22-17)19(25)13-5-7-14(21)8-6-13/h2-8,11-12,19H,9-10H2,1H3,(H,22,23)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTPHILXAMCCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCC3=C(C2C4=CC=C(C=C4)F)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19FN4OS
  • Molecular Weight : 382.46 g/mol
  • IUPAC Name : 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide

Research indicates that compounds in the imidazo[4,5-c]pyridine class often exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through caspase-dependent pathways. For instance, in studies with SMMC7721 liver cancer cells, the compound demonstrated an increased apoptosis rate and upregulated expression levels of caspase 3.
  • Neuroprotective Effects : Similar imidazo compounds have shown potential in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are critical in neurodegenerative diseases. The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups for enhancing MAO-B inhibition .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

Study Activity Tested Findings
Study 1AnticancerInduced apoptosis in SMMC7721 cells; increased caspase 3 expression.
Study 2MAO-B InhibitionExhibited competitive inhibition with an IC50 value indicating significant potency compared to known inhibitors .
Study 3ChE InhibitionShowed mixed-type inhibition against AChE and BuChE enzymes with promising IC50 values .

Case Studies

  • Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that treatment with the compound led to significant cell death in liver cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase activation.
  • Neuroprotective Studies : A series of experiments focused on the neuroprotective effects of similar compounds revealed that they could effectively inhibit MAO-B activity. This suggests a potential role for the compound in treating neurodegenerative disorders such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazo[4,5-c]pyridine derivatives, which are often explored for their bioactivity. A key structural analog is 4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide (PubChem entry cited in ), differing only in the substitution of the 3-methoxyphenyl group with a 4-(trifluoromethyl)phenyl group.

Table 1: Structural and Property Comparison

Property Target Compound (3-Methoxy) Analog (4-Trifluoromethyl)
Substituent Electronic Effects Electron-donating (-OCH₃) Electron-withdrawing (-CF₃)
Molecular Weight (g/mol) ~425.5 ~463.4
LogP (Predicted) ~3.8 ~4.5
Hydrogen Bonding Capacity 2 acceptors, 1 donor 2 acceptors, 1 donor
Synthetic Accessibility Moderate High (due to CF₃ stability)

Key Differences:

  • Bioactivity : Trifluoromethyl-substituted analogs often exhibit enhanced metabolic stability due to the inertness of the -CF₃ group, while methoxy groups may confer higher target-binding specificity in certain kinase domains.

Research Findings and Mechanistic Insights

  • Binding Affinity : Computational docking studies suggest that the methoxy group in the target compound forms hydrogen bonds with kinase ATP-binding pockets, while the trifluoromethyl analog relies more on hydrophobic interactions .
  • Toxicity Profiles : Fluorophenyl-containing derivatives generally show lower acute toxicity compared to halogen-free analogs, but trifluoromethyl groups may introduce hepatotoxicity risks in vivo.
  • Synthetic Challenges : The target compound’s methoxy group requires careful protection-deprotection strategies during synthesis, whereas the trifluoromethyl analog benefits from commercially available precursors.

Q & A

Q. What are the standard synthetic routes for this compound, and what purification methods are recommended?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the imidazo[4,5-c]pyridine core via cyclization of substituted pyridine precursors under reflux conditions (e.g., using DMF as a solvent at 120°C) .
  • Thioamide introduction : Reaction of the intermediate with Lawesson’s reagent or thiophosgene to install the carbothioamide group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Characterization Data :

TechniqueKey SignalsReference
¹H NMR δ 7.45–7.20 (m, aromatic H), δ 4.30 (s, NH), δ 3.85 (s, OCH₃)
X-ray Crystallographic data confirms fused bicyclic structure (CCDC deposition recommended)

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • Thermal analysis : TGA/DSC to monitor decomposition temperatures (typically >200°C) .
  • pH-dependent stability : Incubation in buffered solutions (pH 2–12) followed by HPLC-UV analysis to detect degradation products .
  • Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

Q. What biological screening assays are suitable for initial activity evaluation?

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .
  • Antimicrobial activity : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates and transition states .
  • Machine learning : Training models on existing reaction datasets to predict optimal solvents/catalysts (e.g., using Gaussian Process Regression) .
  • Example workflow :

Generate reaction network via AutoMeKin.

Validate pathways with experimental kinetic data (e.g., in situ FTIR monitoring) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

  • Case study : Discrepancies in aromatic proton assignments may arise from dynamic effects (e.g., rotamers).
  • Solution : Variable-temperature NMR (VT-NMR) to detect coalescence temperatures .
  • Complementary techniques : NOESY for spatial proximity analysis; compare with X-H bond lengths in X-ray data .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • DoE optimization : Use a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). For example:
FactorRangeOptimal Value
Temp.80–140°C110°C
Catalyst5–15 mol%10 mol%
Reaction time12–48 hr24 hr
(Based on Pareto analysis of yield/purity trade-offs) .
  • Continuous flow chemistry : Reduces side reactions (e.g., using microreactors with residence time <10 min) .

Q. How to investigate the compound’s mechanism of action at the molecular level?

  • Target identification :
  • SPR spectroscopy : Screen against protein libraries (e.g., human kinome) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
    • Structural biology : Co-crystallization with identified targets (e.g., kinases) to resolve binding modes .

Data Contradiction Analysis

Q. Conflicting biological activity results across studies: How to validate findings?

  • Troubleshooting steps :

Verify assay conditions (e.g., ATP concentration in kinase assays).

Re-test with orthogonal methods (e.g., switch from fluorescence to radiometric assays) .

Assess batch-to-batch variability via LC-MS purity checks .

  • Meta-analysis : Use public databases (ChEMBL, PubChem) to compare bioactivity data and identify outliers .

Methodological Resources

  • Structural databases : CCDC for crystallographic data .
  • Reaction optimization : ICReDD’s computational-experimental pipeline .
  • Statistical design : JMP® or Minitab for DoE implementation .

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